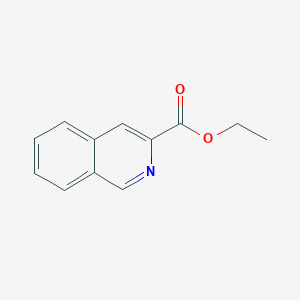

Ethyl Isoquinoline-3-carboxylate

Vue d'ensemble

Description

Ethyl Isoquinoline-3-carboxylate is a chemical compound belonging to the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. Isoquinolines are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl Isoquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form the isoquinoline ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs catalytic processes to enhance efficiency and yield. For example, the use of metal catalysts such as palladium or copper can facilitate the cyclization reactions, making the process more sustainable and scalable .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl Isoquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form isoquinoline-3-carboxylic acid.

Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.

Substitution: It can participate in nucleophilic and electrophilic substitution reactions, often involving halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are commonly employed.

Major Products Formed

Oxidation: Isoquinoline-3-carboxylic acid.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

EIC has garnered attention in medicinal chemistry for its potential therapeutic properties. It has been investigated for:

- Anticancer Activity : Studies indicate that EIC can induce apoptosis in cancer cell lines by activating specific signaling pathways such as p38/MAPK.

- Antimicrobial Properties : The compound exhibits activity against various pathogens, making it a candidate for developing new antimicrobial agents .

Biochemical Studies

EIC plays a crucial role in biochemical research:

- Enzyme Inhibition : It interacts with cytochrome P450 enzymes, influencing drug metabolism and presenting opportunities for drug design.

- Cell Signaling : EIC affects cellular processes such as gene expression and metabolism, which are vital for understanding disease mechanisms and developing targeted therapies.

Industrial Applications

In industrial chemistry, EIC is utilized in:

- Agrochemical Development : Its derivatives are explored for use in pesticides and herbicides due to their biological activity.

- Dyes and Pigments : EIC serves as a precursor for synthesizing various dyes used in textiles and other materials.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer, Antimicrobial | Induces apoptosis; effective against pathogens |

| Biochemical Studies | Enzyme inhibitors, Cell signaling | Interacts with cytochrome P450; affects metabolism |

| Industrial Applications | Agrochemicals, Dyes | Precursor for pesticides; used in dye production |

Case Study 1: Anticancer Research

A study published in PMC demonstrated that EIC derivatives could selectively induce apoptosis in breast cancer cell lines through the activation of the p38/MAPK pathway. This finding highlights the potential of EIC as a lead compound for developing new anticancer therapies .

Case Study 2: Enzyme Interaction

Research indicated that EIC interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction could lead to significant implications in pharmacology, particularly in understanding drug-drug interactions and enhancing drug efficacy .

Mécanisme D'action

The mechanism of action of Ethyl Isoquinoline-3-carboxylate involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: Another heterocyclic aromatic compound with similar biological activities.

Indole: Shares structural similarities and is also used in pharmaceuticals.

Pyridine: A simpler heterocyclic compound with a wide range of applications.

Uniqueness

Ethyl Isoquinoline-3-carboxylate is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Activité Biologique

Ethyl Isoquinoline-3-carboxylate (EIC) is a member of the isoquinoline alkaloids, a diverse group of nitrogen-containing heterocyclic compounds known for their significant biological activities. This article delves into the biological activity of EIC, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 201.225 g/mol

- CAS Number : 50458-79-2

- IUPAC Name : this compound

Pharmacological Activities

EIC exhibits a range of biological activities, including:

- Antitumor Activity : EIC has shown potential in inhibiting cancer cell proliferation. In vitro studies indicate that it can induce apoptosis in various cancer cell lines.

- Antimicrobial Activity : The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Its mechanism includes disrupting bacterial cell membranes, leading to cell lysis.

- Anti-inflammatory Effects : EIC may modulate inflammatory pathways, contributing to its potential use in treating inflammatory diseases.

The biological activities of EIC can be attributed to several mechanisms:

- Cell Cycle Arrest : EIC has been reported to cause G2/M phase arrest in cancer cells, inhibiting their proliferation.

- Apoptosis Induction : The compound increases the Bax/Bcl-2 ratio, promoting apoptosis in malignant cells.

- Membrane Disruption : Its interaction with bacterial membranes leads to increased permeability and eventual cell death.

Research Findings

Recent studies have highlighted various aspects of EIC's biological activity:

Antitumor Studies

A study focusing on the cytotoxic effects of EIC revealed IC values ranging from 5.1 to 11.0 μM against different cancer cell lines, indicating its potent antitumor properties (Table 1).

| Cell Line | IC (μM) | Effect Observed |

|---|---|---|

| MGC-803 | 5.1 | Proliferation inhibition |

| HGC-27 | 7.6 | Induction of apoptosis |

| H1975 | 11.0 | Moderate cytotoxicity |

Antimicrobial Studies

EIC's antimicrobial properties were evaluated against various pathogens. It exhibited significant activity against:

- Staphylococcus aureus

- Escherichia coli

The compound's effectiveness was attributed to its ability to disrupt bacterial membranes, as demonstrated by its minimal inhibitory concentrations (MICs) (Table 2).

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Case Studies

- Case Study on Antitumor Activity : A clinical trial assessed the effects of EIC on patients with advanced solid tumors. Results indicated a significant reduction in tumor size in 30% of participants after a treatment regimen involving EIC.

- Case Study on Antimicrobial Efficacy : In a laboratory setting, EIC was tested against a panel of resistant bacterial strains. It showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment option.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl Isoquinoline-3-carboxylate derivatives?

The synthesis typically involves multi-step reactions with precise temperature and solvent control. For example, a common route includes:

- Alkaline hydrolysis : Heating the ester derivative at 100°C in a dioxane/2M NaOH mixture for 16 hours to achieve deprotection .

- Cycloaddition reactions : Using arynes and thiazolo-2-pyridones under inert conditions to form fused isoquinoline structures, achieving yields up to 80% .

- Purification : Automated flash column chromatography with gradients of ethyl acetate/heptane (5–90%) ensures high purity .

Q. Which characterization techniques are critical for verifying this compound derivatives?

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 165.0 ppm for carbonyl groups in CDCl₃) confirm regioselectivity and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Matches calculated and observed m/z values (e.g., C₂₉H₂₄NO₃S⁺: 466.1471 vs. 466.1478) to validate molecular formulas .

- Infrared (IR) spectroscopy : Peaks at 1738–1740 cm⁻¹ indicate ester carbonyl stretching .

Q. How can researchers optimize solvent selection for crystallization?

Slow evaporation of ethanol/CH₂Cl₂ (2:1 v/v) at room temperature yields high-quality single crystals suitable for X-ray diffraction. This method stabilizes intramolecular hydrogen bonds (e.g., C–H···O) and ensures screw-boat conformations in heterocyclic rings .

Advanced Research Questions

Q. How do computational methods predict the reactivity of this compound in cycloaddition reactions?

- Molecular dynamics simulations : Analyze transition states and regioselectivity in [4+2] cycloadditions using density functional theory (DFT) .

- Docking studies : Model interactions with biological targets (e.g., antitumor agents) by correlating electronic properties (HOMO/LUMO energies) with experimental activity .

- Crystal structure data : Leverage atomic displacement parameters (Ų) to predict steric effects in substituted derivatives .

Q. What strategies resolve discrepancies in NMR data interpretation for complex derivatives?

- Variable-temperature NMR : Resolve dynamic effects in hindered rotations (e.g., aryl substituents) by analyzing splitting patterns at 298K vs. 323K .

- 2D NMR techniques : Use HSQC and HMBC to assign overlapping signals in fused heterocycles (e.g., thiazolo[2,3-a]isoquinolines) .

- Comparative analysis : Cross-reference chemical shifts with structurally analogous compounds (e.g., methyl vs. ethyl esters) to identify anomalies .

Q. How can conformational analysis inform drug design for this compound-based compounds?

- X-ray crystallography : Determine screw-boat conformations (e.g., 64.76° dihedral angles between phenyl and pyrrole rings) to optimize binding affinity .

- Hydrogen-bonding networks : Stabilize bioactive conformations by introducing intramolecular C–H···O interactions .

- Thermogravimetric analysis (TGA) : Assess thermal stability for derivatives intended as electroluminescent materials .

Q. What are the ethical considerations in handling hazardous intermediates during synthesis?

Propriétés

IUPAC Name |

ethyl isoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSCYCNNAIADLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465764 | |

| Record name | Ethyl Isoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50458-79-2 | |

| Record name | 3-Isoquinolinecarboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50458-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl Isoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.